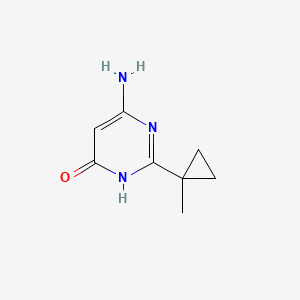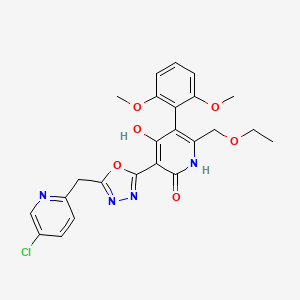![molecular formula C14H9BrINO4 B6602766 5-{[(5-bromo-2-hydroxy-3-iodophenyl)methylidene]amino}-2-hydroxybenzoic acid CAS No. 2220078-47-5](/img/structure/B6602766.png)
5-{[(5-bromo-2-hydroxy-3-iodophenyl)methylidene]amino}-2-hydroxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[(5-bromo-2-hydroxy-3-iodophenyl)methylidene]amino}-2-hydroxybenzoic acid, also known as 5-bromo-2-hydroxybenzoic acid (5-BHBA), is an important organic compound that is widely used in scientific research and laboratory experiments. It is a derivative of benzoic acid and contains an additional bromine atom and a hydroxy group. 5-BHBA has several interesting properties, including its ability to act as an oxidizing agent and to form complexes with various metals. It is also known to have a wide range of applications in biochemistry, medicine, and other fields of science and technology.
Mécanisme D'action
The mechanism of action of 5-BHBA is not completely understood. However, it is believed that the bromine atom in the molecule is responsible for its oxidizing properties. The hydroxy group is thought to be responsible for its ability to form complexes with various metals. In addition, the ionization of the bromine atom is believed to be responsible for its ability to act as an oxidizing agent.
Biochemical and Physiological Effects
5-BHBA has been found to have a wide range of biochemical and physiological effects. In particular, it has been found to have antifungal and antibacterial properties, as well as the ability to inhibit the growth of certain types of cancer cells. In addition, it has been found to have antioxidant properties and to be able to reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-BHBA in laboratory experiments is its low cost and wide availability. In addition, it is relatively easy to synthesize and can be used in a variety of reactions. However, there are also some limitations to its use in laboratory experiments. In particular, it is highly reactive and can be dangerous if not handled properly. In addition, it can be difficult to control the reaction conditions when using 5-BHBA in laboratory experiments.
Orientations Futures
Given the wide range of applications of 5-BHBA, there are a number of potential future directions for research. One of the main areas of research is in the development of safer and more efficient synthesis methods. In addition, further research could be conducted into the biochemical and physiological effects of 5-BHBA, as well as its potential applications in medicine and other fields. Finally, further research could be conducted into the development of new uses for 5-BHBA in scientific research and laboratory experiments.
Méthodes De Synthèse
5-BHBA is commonly synthesized through a reaction between 5-bromo-2-iodophenol and sodium hydroxide in aqueous solution. The reaction takes place in two steps: first, 5-bromo-2-iodophenol is reacted with sodium hydroxide to form 5-{[(5-bromo-2-hydroxy-3-iodophenyl)methylidene]amino}-2-hydroxybenzoic aciddroxybenzoic acid and sodium bromide; then, the 5-{[(5-bromo-2-hydroxy-3-iodophenyl)methylidene]amino}-2-hydroxybenzoic aciddroxybenzoic acid is reacted with sodium iodide to form 5-BHBA. The reaction is highly exothermic and requires careful control to ensure that the desired product is formed.
Applications De Recherche Scientifique
5-BHBA is an important organic compound in scientific research and laboratory experiments, as it can be used in a variety of ways. It is often used as an oxidizing agent in organic synthesis, as it can be used to oxidize various organic compounds. It can also be used to form complexes with various metals, which can be used in a variety of applications, such as catalysts and reagents. In addition, 5-BHBA has been used in the synthesis of various drugs, such as antibiotics and antifungals.
Propriétés
IUPAC Name |
5-[(5-bromo-2-hydroxy-3-iodophenyl)methylideneamino]-2-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrINO4/c15-8-3-7(13(19)11(16)4-8)6-17-9-1-2-12(18)10(5-9)14(20)21/h1-6,18-19H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKYGHMTQLPASB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=CC2=C(C(=CC(=C2)Br)I)O)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrINO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(5-Bromo-2-hydroxy-3-iodophenyl)methylidene]amino}-2-hydroxybenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B6602693.png)

![4-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridine](/img/structure/B6602707.png)


![6-(aminomethyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6602721.png)
![N-[2-(2-Methoxyethoxy)ethyl]diethanolamine](/img/structure/B6602727.png)
![3-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}propanoic acid](/img/structure/B6602732.png)



